molecular formula C21H17ClN2O5 B5038083 4-(2-chloro-4-nitrophenoxy)-N-(2-ethoxyphenyl)benzamide

4-(2-chloro-4-nitrophenoxy)-N-(2-ethoxyphenyl)benzamide

Cat. No.: B5038083
M. Wt: 412.8 g/mol
InChI Key: BMIYRXMBMGPDNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-chloro-4-nitrophenoxy)-N-(2-ethoxyphenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a 2-chloro-4-nitrophenoxy group and a 2-ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chloro-4-nitrophenoxy)-N-(2-ethoxyphenyl)benzamide typically involves the following steps:

    Nitration: The starting material, 2-chlorophenol, undergoes nitration to form 2-chloro-4-nitrophenol.

    Etherification: The 2-chloro-4-nitrophenol is then reacted with 2-ethoxyphenol in the presence of a base to form 4-(2-chloro-4-nitrophenoxy)-2-ethoxyphenol.

    Amidation: Finally, the 4-(2-chloro-4-nitrophenoxy)-2-ethoxyphenol is reacted with benzoyl chloride in the presence of a base to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

4-(2-chloro-4-nitrophenoxy)-N-(2-ethoxyphenyl)benzamide can undergo various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol.

    Substitution: Sodium hydroxide, ethanol.

    Hydrolysis: Hydrochloric acid or sodium hydroxide, water.

Major Products Formed

    Reduction: 4-(2-amino-4-nitrophenoxy)-N-(2-ethoxyphenyl)benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-(2-chloro-4-nitrophenoxy)benzoic acid and 2-ethoxyaniline.

Scientific Research Applications

4-(2-chloro-4-nitrophenoxy)-N-(2-ethoxyphenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(2-chloro-4-nitrophenoxy)-N-(2-ethoxyphenyl)benzamide depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary and are typically elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    4-(2-chloro-4-nitrophenoxy)-N-phenylbenzamide: Similar structure but lacks the ethoxy group.

    4-(2-chloro-4-nitrophenoxy)-N-(2-methoxyphenyl)benzamide: Similar structure but has a methoxy group instead of an ethoxy group.

Uniqueness

4-(2-chloro-4-nitrophenoxy)-N-(2-ethoxyphenyl)benzamide is unique due to the presence of both the 2-chloro-4-nitrophenoxy group and the 2-ethoxyphenyl group

Properties

IUPAC Name

4-(2-chloro-4-nitrophenoxy)-N-(2-ethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O5/c1-2-28-20-6-4-3-5-18(20)23-21(25)14-7-10-16(11-8-14)29-19-12-9-15(24(26)27)13-17(19)22/h3-13H,2H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMIYRXMBMGPDNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.